molecular formula C20H21N7 B2828009 N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine CAS No. 2319639-06-8

N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine

货号: B2828009
CAS 编号: 2319639-06-8
分子量: 359.437
InChI 键: DIRBFSCUDQWOFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine features a quinoline core substituted with a dimethylamine group at position 2 and an azetidine ring at position 2. The azetidine is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. This structure combines a planar aromatic system (quinoline) with a conformationally constrained azetidine-triazolopyridazine unit, which may enhance target binding specificity and pharmacokinetic properties.

属性

IUPAC Name

N,4-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-13-10-20(21-17-7-5-4-6-16(13)17)25(3)15-11-26(12-15)19-9-8-18-23-22-14(2)27(18)24-19/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRBFSCUDQWOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of substitutions and cyclizations to introduce the triazolo-pyridazine and azetidine moieties. Key reagents often include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

化学反应分析

Types of Reactions

N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

科学研究应用

N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine has several scientific research applications:

作用机制

The mechanism of action of N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can intercalate with DNA, disrupting its function and leading to cell death. This makes the compound a potential anticancer agent. Additionally, it may inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with [1,2,4]Triazolo[4,3-b]Pyridazine Moieties

Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold are frequently explored for their heterocyclic diversity and bioactivity. Key analogs include:

Table 1: Comparison of Triazolopyridazine-Containing Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Quinoline N,4-dimethyl; azetidinyl-triazolopyridazine ~438.5* [Inferred: Antiproliferative] -
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Acetamide Triazolopyridazine-phenyl 342.4 Lin28 inhibition, reduces tumorsphere formation in cancer cells
13a () Benzoxazine Benzyl, triazolopyridazine-oxy-methyl 457.5 Antiproliferative (HPLC purity: 96.4%)
9 () Triazolopyridazine 6-Methyl; pyridin-4-yl-ethylamine 254.3 [Inferred: Kinase modulation]

*Calculated based on molecular formula C₂₅H₂₆N₈.

Key Observations :

  • Lin28-1632 lacks the quinoline core but shares the 3-methyl-triazolopyridazine group. Its activity against Lin28 proteins highlights the scaffold’s role in epigenetic regulation .
  • The azetidine linker in the target compound may improve metabolic stability compared to flexible alkyl chains in analogs like 9 () .

Functional Analogues with Quinoline and Heterocyclic Systems

Quinoline derivatives paired with nitrogen-rich heterocycles are common in kinase inhibitors and anticancer agents:

Table 2: Comparison of Quinoline-Based Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Quinoline Azetidine-triazolopyridazine ~438.5 [Inferred] -
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine Quinoline Benzo-triazolyl, bromine ~383.3 Chemical probe development
N,N-Dimethyl-6-(4-(quinoxalin-6-yl)-1H-pyrazol-3-yl)pyridin-2-amine Pyridine Quinoxaline-pyrazole ~357.4 TGF-β pathway modulation

Key Observations :

  • The target compound’s azetidine-triazolopyridazine unit offers structural novelty compared to benzo-triazolyl or pyrazole-linked quinolines.
  • Bromine substitution in 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine () suggests halogenation can enhance binding affinity, though this is absent in the target compound .

常见问题

What are the recommended synthetic routes for N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis involves multi-step organic reactions, often starting with cyclization to form the triazolo[4,3-b]pyridazine core. Key steps include:

  • Cyclization: Hydrazine derivatives react with ketones/aldehydes under reflux (80–100°C) in ethanol or DMF to form the triazole ring .
  • Azetidine Coupling: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) introduces the azetidine moiety. Catalyst choice (e.g., Pd(OAc)₂) and ligand selection (XPhos) critically impact yields .
  • Quinoline Functionalization: N-methylation and substitution at the quinoline 4-position require controlled pH (7–9) to avoid side reactions .

Optimization Tips:

  • Use HPLC to monitor intermediate purity (>95%) .
  • Solvent selection (e.g., DMF vs. THF) affects reaction rates and by-product formation .

How does structural variation in the triazolo-pyridazine core influence bioactivity, and what contradictions exist in published data?

Answer:
The triazolo-pyridazine scaffold’s bioactivity depends on substituents at the 3- and 6-positions:

  • 3-Methyl Group (Target Compound): Enhances kinase inhibition by improving hydrophobic interactions with ATP-binding pockets .
  • Cyclopropyl/cyclobutyl Substituents (Analogues): Increase metabolic stability but may reduce solubility, leading to conflicting reports on in vivo efficacy .

Data Contradictions:

  • Antitumor activity in analogues with 3-cyclopropyl groups showed IC₅₀ = 0.5 μM (leukemia cells) but poor bioavailability in murine models .
  • Methyl groups improve solubility but may reduce target selectivity .

Resolution Strategy:

  • Conduct comparative SAR studies with standardized assays (e.g., kinase profiling panels) .

What analytical techniques are critical for characterizing intermediates and the final compound?

Answer:
Basic Techniques:

  • NMR Spectroscopy: Confirms regiochemistry of triazole and quinoline rings (e.g., ¹H-NMR for methyl group integration) .
  • HPLC: Ensures >95% purity post-crystallization .

Advanced Techniques:

  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₂₄H₂₅N₇) .
  • X-ray Crystallography: Resolves ambiguities in azetidine ring conformation .

How can researchers design experiments to resolve discrepancies in reported kinase inhibition profiles?

Answer:
Methodology:

Kinase Panel Screening: Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to compare target compound vs. analogues .

Binding Mode Analysis: Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase active sites. Validate via mutagenesis studies .

Cellular Assays: Measure downstream signaling (e.g., phosphorylated ERK levels) to confirm target engagement .

Example Workflow:

StepTechniquePurpose
1KinaseProfilerIdentify off-target effects
2Docking StudiesPredict binding modes
3Western BlottingVerify pathway modulation

What strategies improve the pharmacokinetic profile of this compound, particularly bioavailability and metabolic stability?

Answer:
Basic Strategies:

  • Prodrug Design: Introduce ester groups at the quinoline 4-position to enhance solubility .
  • Formulation: Use lipid-based nanoemulsions to improve oral absorption .

Advanced Strategies:

  • Metabolite Identification: LC-MS/MS to detect major Phase I metabolites (e.g., oxidative demethylation) .
  • CYP450 Inhibition Assays: Assess drug-drug interaction risks using human liver microsomes .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:
Methodology:

CRISPR-Cas9 Knockout Models: Delete putative kinase targets (e.g., JAK2) to confirm on-target effects .

Thermal Shift Assays: Measure target protein stabilization upon compound binding .

In Vivo PD Studies: Correlate plasma concentrations with biomarker modulation (e.g., cytokine levels) .

Data Interpretation:

  • A ≥2°C shift in thermal denaturation suggests strong target binding .
  • Lack of efficacy in knockout models indicates off-target activity.

What are the limitations of current toxicity data, and how should safety studies be designed?

Answer:
Known Limitations:

  • Most toxicity data are from acute exposure studies (≤14 days) .
  • No published genotoxicity (Ames test) or cardiotoxicity (hERG assay) data .

Study Design Recommendations:

AssayEndpointReference
hERGIC₅₀ for IKr inhibition
Ames TestMutagenicity (TA98 strain)
28-Day Rat StudyALT/AST levels, histopathology

How can computational tools guide the optimization of this compound’s selectivity?

Answer:
Tools & Workflows:

  • Molecular Dynamics (MD): Simulate binding pocket flexibility to prioritize rigid analogues .
  • Free Energy Perturbation (FEP): Predict ΔΔG for substituent changes (e.g., methyl → trifluoromethyl) .
  • AI-Driven QSAR Models: Train on kinase inhibition datasets to predict novel derivatives .

Case Study:
FEP suggested that replacing the 3-methyl group with a chloro substituent improves selectivity for ABL1 over SRC kinases by 10-fold .

What are the best practices for storing and handling this compound to ensure stability?

Answer:
Storage Conditions:

  • Temperature: -20°C in amber vials to prevent photodegradation .
  • Solubility: Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .

Stability Data:

ConditionDegradation (%)Time
25°C, light15%1 week
-20°C, dark<2%6 months

How should researchers prioritize analogues for preclinical development based on conflicting bioactivity data?

Answer:
Prioritization Criteria:

Potency: IC₅₀ < 1 μM in primary assays.

Selectivity: ≥50-fold selectivity over related kinases.

ADME Profile: F > 20% in rodent PK studies .

Decision Matrix:

AnalogueIC₅₀ (nM)Selectivity RatioF (%)Priority
A5030x15Medium
B20100x35High

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